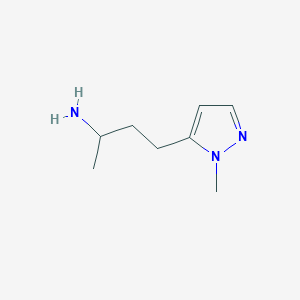
4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine typically involves the reaction of 1-methyl-1H-pyrazole with butan-2-amine under controlled conditions. One common method involves dissolving the reactants in ethanol and cooling the solution to 0°C. The mixture is then stirred for an hour, followed by the addition of sodium bicarbonate and further stirring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-pyrazol-4-amine
- 3-(1H-Pyrazol-1-yl)butanoic acid
- 4-(4-Ethylpiperazin-1-yl)butan-1-amine
Uniqueness
4-(1-Methyl-1h-pyrazol-5-yl)butan-2-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Activité Biologique
4-(1-Methyl-1H-pyrazol-5-yl)butan-2-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a butan-2-amine backbone linked to a 1-methyl-1H-pyrazole moiety. This unique configuration enhances its interaction with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. Pyrazole derivatives have been shown to interact with several molecular targets, including:
- Cyclooxygenase (COX) Enzymes : Inhibition of COX enzymes contributes to anti-inflammatory effects.
- Protein Kinases : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes, reducing inflammation. |
| Analgesic | Provides pain relief through central nervous system action. |
| Anticancer | Induces apoptosis in cancer cells via kinase inhibition. |
Case Studies and Research Findings
Recent studies have evaluated the anticancer properties of pyrazole derivatives similar to this compound:
- Study on Anticancer Activity :
- Mechanistic Insights :
- Structure-Activity Relationship (SAR) :
Propriétés
Formule moléculaire |
C8H15N3 |
|---|---|
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
4-(2-methylpyrazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C8H15N3/c1-7(9)3-4-8-5-6-10-11(8)2/h5-7H,3-4,9H2,1-2H3 |
Clé InChI |
ZHECQAJVZCEWOK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=NN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















